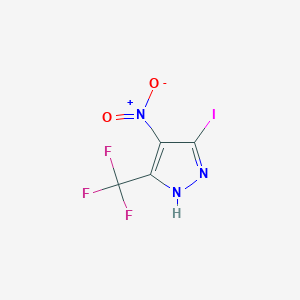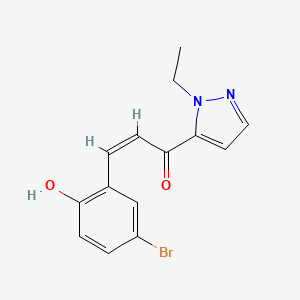![molecular formula C18H13F7N2O2 B14922760 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide CAS No. 328277-94-7](/img/structure/B14922760.png)
2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide is a complex organic compound characterized by the presence of a heptafluorobutanoyl group and a methylphenyl benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanoyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Applications De Recherche Scientifique
2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The heptafluorobutanoyl group can enhance the compound’s binding affinity and specificity, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A related compound with similar fluorinated properties but different functional groups.
2,2,3,3,4,4-Hexafluoro-1-butanol: Another fluorinated alcohol with comparable chemical behavior.
2,2,3,3,3-Pentafluoro-1-propanol: A fluorinated alcohol with fewer fluorine atoms, affecting its reactivity and properties.
Uniqueness
2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide is unique due to its specific combination of a heptafluorobutanoyl group and a methylphenyl benzamide structure. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and potential biological activity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
328277-94-7 |
|---|---|
Formule moléculaire |
C18H13F7N2O2 |
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C18H13F7N2O2/c1-10-6-8-11(9-7-10)26-14(28)12-4-2-3-5-13(12)27-15(29)16(19,20)17(21,22)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29) |
Clé InChI |
PCKJKDJDRJBDDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B14922690.png)
![N-(2,3-dimethylcyclohexyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B14922693.png)
![2-(2-bromophenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B14922697.png)
![2-(2,4-dimethylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B14922714.png)
![N-[3-(acetylamino)phenyl]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14922721.png)
![7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14922727.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14922732.png)
![1-[(2-chlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B14922747.png)
![N-(4-ethoxyphenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14922753.png)
![N'-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B14922764.png)
![Methyl 2-((2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B14922767.png)
![N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B14922774.png)

